molecular formula C22H31N5O8 B14254655 H-Gln-Ser-Tyr-Pro-OH CAS No. 496068-46-3

H-Gln-Ser-Tyr-Pro-OH

Cat. No.: B14254655
CAS No.: 496068-46-3
M. Wt: 493.5 g/mol
InChI Key: YGNWSWZTRBKGHP-QAETUUGQSA-N
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Description

H-Gln-Ser-Tyr-Pro-OH is a tetrapeptide composed of the amino acids glutamine, serine, tyrosine, and proline Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gln-Ser-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (glutamine, serine, and tyrosine) in a specific order. Each amino acid addition involves the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Activation and attachment of the next protected amino acid to the growing peptide chain.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and various coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for facilitating peptide bond formation .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Gln-Ser-Tyr-Pro-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while acylation can introduce acyl groups to the peptide .

Scientific Research Applications

H-Gln-Ser-Tyr-Pro-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Gln-Ser-Tyr-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. Additionally, the peptide’s structure allows it to interact with other proteins, influencing various biological processes .

Comparison with Similar Compounds

H-Gln-Ser-Tyr-Pro-OH can be compared to other peptides with similar sequences or functions. Some similar compounds include:

The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can differ significantly from those of other peptides.

Properties

CAS No.

496068-46-3

Molecular Formula

C22H31N5O8

Molecular Weight

493.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H31N5O8/c23-14(7-8-18(24)30)19(31)26-16(11-28)20(32)25-15(10-12-3-5-13(29)6-4-12)21(33)27-9-1-2-17(27)22(34)35/h3-6,14-17,28-29H,1-2,7-11,23H2,(H2,24,30)(H,25,32)(H,26,31)(H,34,35)/t14-,15-,16-,17-/m0/s1

InChI Key

YGNWSWZTRBKGHP-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)O

Origin of Product

United States

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